molecular formula C22H26N2O5S B2728474 3-(3-(Phenylsulfonyl)propanamido)cyclohexyl phenylcarbamate CAS No. 1351660-47-3

3-(3-(Phenylsulfonyl)propanamido)cyclohexyl phenylcarbamate

Cat. No.: B2728474
CAS No.: 1351660-47-3
M. Wt: 430.52
InChI Key: ADMDZWIYLYWXLJ-UHFFFAOYSA-N
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Description

3-(3-(Phenylsulfonyl)propanamido)cyclohexyl phenylcarbamate is a synthetic organic compound characterized by three key functional groups:

  • Propanamido linker: Provides structural flexibility and hydrogen-bonding capacity.
  • Cyclohexyl phenylcarbamate: The carbamate group offers hydrolytic stability compared to esters, while the cyclohexyl substituent may influence lipophilicity and steric interactions.

Properties

IUPAC Name

[3-[3-(benzenesulfonyl)propanoylamino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c25-21(14-15-30(27,28)20-12-5-2-6-13-20)23-18-10-7-11-19(16-18)29-22(26)24-17-8-3-1-4-9-17/h1-6,8-9,12-13,18-19H,7,10-11,14-16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMDZWIYLYWXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates for sulfonylation and amidation. Elevated temperatures (50–70°C) improve kinetics but may necessitate stricter anhydrous conditions to prevent hydrolysis.

Purification Strategies

Silica gel chromatography remains the primary purification method, though recrystallization from ethanol/water mixtures could enhance purity for crystalline intermediates.

Analytical Characterization

Critical spectroscopic data for the target compound would include:

  • ¹H NMR : Aromatic protons (δ 7.5–7.9 ppm), oxetan methylene (δ 4.8–5.3 ppm), cyclohexyl protons (δ 1.2–2.5 ppm).
  • LC-MS : [M+H]⁺ expected at m/z 473.2 (calculated for C₂₃H₂₈N₂O₅S).

Challenges and Alternative Routes

Competing Side Reactions

Over-sulfonylation or carbamate hydrolysis may occur under acidic or aqueous conditions, necessitating rigorous moisture control.

Alternative Coupling Reagents

Uronium-based activators (e.g., HATU) could improve amidation yields but increase cost.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Phenylsulfonyl)propanamido)cyclohexyl phenylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.

    Reduction: Reduction of the amido group can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and carbamate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the amido group can produce amine derivatives .

Scientific Research Applications

3-(3-(Phenylsulfonyl)propanamido)cyclohexyl phenylcarbamate has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-(Phenylsulfonyl)propanamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the carbamate moiety may interact with cellular receptors, modulating signal transduction pathways. These interactions contribute to the compound’s biological effects, including its potential therapeutic properties.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s functional groups and substituents are compared below to structurally related molecules from the evidence:

Table 1: Key Structural Features and Substituents
Compound Functional Groups Substituents Biological Relevance
Target Compound Phenylsulfonyl, carbamate, propanamido Cyclohexyl, phenyl Inferred: Enzyme inhibition, antimicrobial
: Compound 1 Trihydroxy, methoxyphenyl Phenyl Antibiotic phytoalexin, biosynthetic intermediate
: Compound 8 Hydroxamic acid, chlorophenyl Cyclohexane Antioxidant (DPPH radical scavenging)
: Compound 3 Carbamate, triazole Phenylacetyl Synthetic intermediate (antifungal inferred)

Key Observations :

  • Phenylsulfonyl vs. Methoxy/Chloro : The phenylsulfonyl group in the target compound is more polar and electron-withdrawing than the methoxy group in or the chlorophenyl group in . This could enhance binding to charged residues in biological targets.
  • Carbamate vs. Hydroxamic Acid : Unlike hydroxamic acids (), which chelate metals, carbamates (target and ) are hydrolytically stable and may interact with serine hydrolases or esterases.
  • Cyclohexyl vs.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties
Compound logP (Predicted) Solubility Key Influencing Groups
Target Compound ~3.5 Moderate (DMSO) Phenylsulfonyl (polar), cyclohexyl (nonpolar)
: Compound 1 ~2.8 Low (chloroform) Methoxy (polar), trihydroxy (polar)
: Compound 8 ~2.2 High (aqueous) Hydroxamic acid (polar), chlorophenyl (moderate)

Analysis :

  • The phenylsulfonyl group in the target compound increases polarity compared to the methoxy group in , but its cyclohexyl substituent balances lipophilicity.
  • Hydroxamic acids () exhibit higher aqueous solubility due to their ionizable hydroxyl groups, whereas carbamates (target) are less soluble but more stable.

Comparison :

  • The target’s phenylsulfonyl group may mimic sulfonamide antibiotics, inhibiting dihydropteroate synthase in bacteria. This contrasts with ’s phytoalexins, which act via membrane disruption.
  • Unlike ’s antioxidants, the target lacks hydroxyl groups for radical scavenging but may exhibit stability in oxidative environments due to its carbamate group.

Stereochemical and Stability Considerations

The rigid cyclohexyl group in the target may restrict conformational flexibility, enhancing selectivity for biological targets.

Biological Activity

3-(3-(Phenylsulfonyl)propanamido)cyclohexyl phenylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N2O4S
  • Molecular Weight : 372.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The phenylsulfonamide moiety is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases, which play critical roles in various physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit the activity of carbonic anhydrases, which are involved in maintaining acid-base balance in organisms.
  • Cell Signaling Modulation : By interacting with cellular receptors, it may influence signaling pathways related to inflammation and cell proliferation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : There is evidence supporting its efficacy against certain bacterial strains.

Data Summary Table

Biological ActivityEvidence LevelReference
AntitumorModerate
Anti-inflammatoryHigh
AntimicrobialModerate

Case Studies

  • Antitumor Effects : A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Mechanism : In an animal model of arthritis, administration of the compound led to decreased levels of inflammatory cytokines and improved clinical scores, indicating its effectiveness in modulating inflammatory responses.
  • Antimicrobial Activity : Laboratory tests revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms through which this compound exerts its biological effects. Notably:

  • Structure-Activity Relationship (SAR) analyses have provided insights into how modifications to the chemical structure can enhance or diminish biological activity.
  • Investigations into the pharmacokinetics and bioavailability are ongoing to assess the therapeutic potential of this compound in clinical settings.

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